molecular formula C9H6N6O2S B3355255 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 62195-13-5

5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3355255
CAS No.: 62195-13-5
M. Wt: 262.25 g/mol
InChI Key: VWIOGVHDAWOODV-UHFFFAOYSA-N
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Description

5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine ( 62195-13-5) is a specialized heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two privileged scaffolds: the imidazo[1,2-a]pyridine and the 1,3,4-thiadiazole, a ring system known for its strong aromaticity, considerable in vivo stability, and low toxicity to higher vertebrates . The 2-amino-1,3,4-thiadiazole moiety acts as a versatile scaffold that can be derivatized and has demonstrated a broad spectrum of pharmacological activities, making it a valuable template for developing new bioactive molecules . The primary research value of this compound stems from its structural analogy to known bioactive agents. The 1,3,4-thiadiazole ring is a recognized bioisostere of pyridazine and other rings like oxadiazole and thiazole, which can fine-tune properties like lipophilicity, solubility, and cell permeability to improve a compound's bioavailability and interaction with biological targets . Furthermore, the inclusion of a nitroimidazo[1,2-a]pyridine subunit suggests potential for antiparasitic and antimicrobial applications, as nitroheterocyclic compounds are a well-established class in these research fields. For instance, the potent anti-trypanosomal agent Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole) shares a closely related chemical architecture, highlighting the potential of this compound class in infectious disease research . Researchers are exploring this compound and its derivatives as a novel chemotype for targeting neglected tropical diseases and overcoming drug-resistant pathogens. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to handling.

Properties

IUPAC Name

5-(3-nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O2S/c10-9-13-12-7(18-9)6-8(15(16)17)14-4-2-1-3-5(14)11-6/h1-4H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOGVHDAWOODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40810988
Record name 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62195-13-5
Record name 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized to introduce the nitro group and the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Medicinal Chemistry

5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine has shown promise in several therapeutic areas:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Studies suggest that it may inhibit bacterial growth and possess antiviral properties.
  • Antileishmanial Activity : Research indicates that this compound can inhibit key metabolic enzymes in Leishmania species, making it a candidate for treating leishmaniasis.
  • Antituberculosis Activity : Preliminary studies have shown that it may exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceutical agents.

Material Science

The compound is also explored in material science for developing new materials with specific electronic and optical properties. Its unique structure may lead to innovations in organic electronics and photonic devices.

Table: Comparison of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibits bacterial growth
AntileishmanialInhibits Leishmania enzymes
AntituberculosisActive against Mycobacterium tuberculosis

Case Study 1: Antimicrobial Properties

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. Results indicated significant inhibition rates compared to standard antibiotics.

Case Study 2: Antileishmanial Efficacy

Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited Leishmania donovani growth in vitro. The study highlighted its potential as a lead compound for developing new treatments for leishmaniasis.

Case Study 3: Synthesis and Characterization

A recent synthesis report detailed the successful preparation of the compound using microwave-assisted methods, achieving high yields and purity. This approach may facilitate further research into its applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazol-2-amine Derivatives

The following table summarizes key structural analogues and their properties:

Compound Structural Features Biological Activity Synthesis Method Reference
5-(5-Nitrofuran-2-yl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine Nitrofuran substituent at thiadiazole C5 Antimicrobial (e.g., E. coli, S. aureus) Cyclocondensation of thiosemicarbazide with nitrofuran aldehyde
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridinyl substituent at C5 Anticancer (tested against MCF-7, HeLa) Reaction of isonicotinoyl hydrazide with KSCN under H2SO4
5-(Benzo[d]thiazol-2-yl)-N-(4H-1,2,4-triazol-3-ylmethyl)thiophene-2-carboxamide Thiophene-thiadiazole hybrid with triazole Cystic fibrosis transmembrane conductance regulator (CFTR) modulation Multicomponent coupling reactions
5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2,5-dihydro-1,3,4-thiadiazol-2-amine Methyl-substituted imidazo[1,2-a]pyridine at C5 Anti-inflammatory (prostaglandin reductase inhibition) Cyclization of 2-aminopyridine with dichloroacetone

Key Observations

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances bioactivity compared to methyl or furan substituents, as seen in anti-inflammatory derivatives .
  • Heterocyclic Hybrids : Compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine show anticancer activity, suggesting the pyridinyl group improves cellular uptake or target binding .
  • Antimicrobial vs. Anti-inflammatory : Nitrofuran-substituted thiadiazoles (e.g., from ) prioritize antimicrobial effects, while nitroimidazo derivatives (e.g., ) favor anti-inflammatory action.
Functional Analogues with Imidazo[1,2-a]pyridine Moieties
  • 6-Chloro-3-nitroimidazo[1,2-a]pyridine Derivatives : These compounds exhibit antiparasitic activity, highlighting the role of nitro groups in redox-mediated mechanisms .
  • 2-Methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine : Demonstrates 72% anti-inflammatory efficacy in edema models, comparable to diclofenac, but lacks the thiadiazole scaffold .

Physicochemical Comparison

Property Target Compound 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine 5-(Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Molecular Weight ~318 g/mol ~220 g/mol ~280 g/mol
Solubility Low (due to nitro group) Moderate (polar pyridinyl group) Low (hydrophobic nitrofuran)
LogP ~2.5 (predicted) ~1.8 ~2.2

Biological Activity

5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, antileishmanial, and antituberculosis properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The compound features a unique combination of a nitroimidazo[1,2-a]pyridine moiety and a thiadiazole ring. This structural combination enhances its biological properties and allows for interactions with various molecular targets.

Property Details
CAS Number 62195-13-5
Molecular Weight 262.248 g/mol
Chemical Formula C₁₃H₉N₅O₂S

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial properties. A study reported that compounds containing the thiadiazole moiety showed promising activity against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

Compound MIC (μg/mL) Target Organism
This compound32.6Staphylococcus aureus
Other 1,3,4-thiadiazole derivatives62.5Escherichia coli

These findings suggest that the compound's structure allows it to effectively inhibit bacterial growth.

Antileishmanial Activity

The compound has been evaluated for its antileishmanial properties. The mechanism is believed to involve the inhibition of key enzymes in the metabolic pathways of Leishmania parasites. In vitro studies have demonstrated that it significantly reduces the viability of promastigote forms of Leishmania infantum.

In Vitro Results:

Compound Effectiveness Tested Form
This compoundHigh efficacyPromastigote

Antituberculosis Activity

The compound has also shown potential as an antituberculosis agent. Its mechanism involves targeting specific pathways in Mycobacterium tuberculosis, leading to reduced bacterial replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes critical for pathogen survival.
  • Cell Membrane Disruption: It may alter the integrity of microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation: The nitro group can generate ROS upon reduction within microbial cells.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • A study demonstrated that derivatives with a similar structure exhibited lower MIC values than standard antibiotics like itraconazole.
  • Another research indicated that modifications in the thiadiazole ring can enhance biological activity against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a nitroimidazo[1,2-a]pyridine precursor with thiosemicarbazide under acidic conditions (e.g., concentrated H₂SO₄) or using POCl₃ as a cyclizing agent. For example, analogous thiadiazole derivatives are synthesized by heating carboxylic acid derivatives with thiosemicarbazide at 363 K for 6 hours, followed by recrystallization from ethanol or acetone . Microwave-assisted synthesis under diglyme solvent has also been reported for related imidazopyridine systems, improving reaction efficiency .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation employs:

  • Single-crystal X-ray diffraction (XRD): Determines bond lengths, dihedral angles (e.g., 178.26° between thiadiazole and pyridine rings), and hydrogen-bonding networks (N–H···N interactions) .
  • Spectroscopy: ¹H/¹³C NMR confirms proton environments and carbon frameworks, while FTIR identifies functional groups like –NH₂ and nitro groups .
  • Mass spectrometry: Validates molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for synthesizing thiadiazole-imidazopyridine hybrids?

Ethanol, DMF, and diglyme are common solvents. Cyclization often requires acidic catalysts (H₂SO₄) or dehydrating agents (POCl₃). For example, POCl₃-mediated reactions at 90°C yield thiadiazole derivatives with high purity . Catalyst-free synthesis in ethanol is feasible but may require extended reaction times .

Advanced Research Questions

Q. How do conformational differences in the thiadiazole ring affect bioactivity?

The anti-conformer (trans coplanar structure) is stabilized by intramolecular hydrogen bonding between the thiadiazole N atom and the ortho-H of the pyridine/imidazole ring. This conformation enhances π-π stacking and binding to biological targets, as shown in XRD studies of analogous compounds with dihedral angles >170° . Computational modeling (e.g., DFT) can predict how substituents on the nitroimidazole ring modulate planarity and interactions .

Q. What strategies resolve contradictions in reactivity under varying solvent conditions?

Contradictions arise in non-polar vs. polar solvents. For instance, ethanol promotes hydrogen bonding but may slow cyclization, whereas DMF accelerates reactions but complicates purification. Systematic screening (e.g., Table-1 in ) reveals that polar aprotic solvents like diglyme, combined with microwave irradiation, enhance reaction rates and yields for nitroimidazole-thiadiazole hybrids .

Q. How can structural heterogeneity in crystal packing impact material properties?

XRD data shows that asymmetric units (e.g., molecules A and B in ) exhibit divergent dihedral angles (18.2° vs. 30.3°), leading to distinct supramolecular architectures via N–H···N bonds. This heterogeneity may influence solubility, melting points, and cocrystal formation, necessitating Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What methodologies assess the compound’s potential as a phosphodiesterase (PDE) inhibitor?

  • Molecular docking: Targets PDE active sites using software like AutoDock, focusing on nitroimidazole’s electron-deficient aromatic system and thiadiazole’s hydrogen-bonding capacity .
  • In vitro assays: Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., cAMP/cGMP hydrolysis inhibition) .
  • SAR studies: Modify the nitro group position or thiadiazole substituents to optimize binding affinity .

Methodological Notes

  • Synthesis Optimization: Prioritize microwave-assisted methods for reduced reaction times and higher yields .
  • Data Interpretation: Use Mercury software for XRD analysis to visualize hydrogen-bonding networks and conformational stability .
  • Contradiction Mitigation: Cross-validate NMR and XRD data to resolve ambiguities in tautomeric forms or proton assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine

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